8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline
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Overview
Description
8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline is a complex organic compound that features a quinoline core substituted with a morpholine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline undergoes various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amine, leading to different functionalized quinolines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic applications .
Scientific Research Applications
8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance solubility and bioavailability. The quinoline core is known to interact with various biological targets, including enzymes and receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[5-(Morpholin-4-yl)-2-nitrophenyl]ethan-1-one: Similar structure but with an ethanone group instead of a quinoline core.
5-(Morpholin-4-yl)-2-nitrophenol: Contains a phenol group instead of a quinoline core.
Uniqueness
8-{[5-(Morpholin-4-yl)-2-nitrophenyl]sulfanyl}quinoline is unique due to its combination of a quinoline core with both a morpholine ring and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-22(24)16-7-6-15(21-9-11-25-12-10-21)13-18(16)26-17-5-1-3-14-4-2-8-20-19(14)17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIQQHTTHQUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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